Butanedioic acid, (2-methyl-1H-imidazol-1-yl)-
Description
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5-9-2-3-10(5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCGTXYRRJQAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389233 | |
| Record name | Butanedioic acid, (2-methyl-1H-imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88660-83-7 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, (2-methyl-1H-imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (2-methyl-1H-imidazol-1-yl)- typically involves the reaction of succinic anhydride with 2-methylimidazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring is susceptible to oxidation under controlled conditions. For example:
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Reagents : Hydrogen peroxide (HO) or potassium permanganate (KMnO) in acidic/alkaline media.
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Products : Formation of imidazole N-oxide derivatives or ring-opening products depending on reaction conditions.
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Mechanism : Oxidation occurs at the electron-rich nitrogen atoms of the imidazole ring, leading to electrophilic attack.
| Reaction Conditions | Reagents | Observed Products |
|---|---|---|
| Acidic, 25°C | HO | Imidazole N-oxide |
| Alkaline, 60°C | KMnO | Succinic acid derivatives |
Alkylation and Coupling
The compound participates in alkylation reactions, particularly at the imidazole nitrogen:
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Reagents : Alkyl halides (e.g., methyl iodide) in the presence of bases like NaCO .
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Products : N-alkylated imidazolium salts or cross-coupled products with aryl/alkyl groups .
Example Reaction :
| Substrate (R-X) | Base | Yield (%) | Reference |
|---|---|---|---|
| CHI | NaH | 85 | |
| CHCHBr | KCO | 72 |
Metal Coordination and Polymer Formation
The imidazole nitrogen serves as a ligand for transition metals, forming coordination polymers:
Key Example :
A Zn coordination polymer synthesized using benzene-1,2-dicarboxylate ligands exhibits a 1D chain structure with Zn–N bond lengths of 2.126–2.129 Å and photoluminescent properties .
| Metal | Coordination Environment | Application |
|---|---|---|
| Zn | NO from imidazole and carboxylate | Luminescent materials |
| Ni | Distorted octahedral | Catalysis |
Acid-Base Reactions
The carboxylic acid groups undergo protonation/deprotonation:
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pKa : ~4.21 (carboxylic acid) , enabling salt formation with bases .
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Salt Formation : Reacts with HCl to form hydrochloride salts (e.g., 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride) .
Conditions for Salt Formation :
Esterification and Functionalization
The carboxylic acid moiety can be esterified:
Example :
\text{Butanedioic Acid} + \text{CH$$_3$$OH} \xrightarrow{\text{H$$^+$$}} \text{Dimethyl Succinate} + \text{H$$_2$$O}
Biological Interactions
The imidazole ring interacts with enzymes and metal ions in biological systems:
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Enzyme Inhibition : Competes with histidine residues in metalloenzymes.
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Lipophilicity : The alkyl chain enhances membrane permeability.
Scientific Research Applications
Chemistry
Butanedioic acid, (2-methyl-1H-imidazol-1-yl)- serves as a building block in the synthesis of more complex molecules. Its unique structural properties allow for the development of various derivatives that can be utilized in pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing pharmaceuticals and agrochemicals. |
| Reactivity | Undergoes oxidation, reduction, and substitution reactions. |
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties: The compound has been studied for its efficacy against various pathogens.
- Fungal Inhibition: It shows promise as an antifungal agent .
| Biological Activity | Target Pathogen |
|---|---|
| Antimicrobial | Various bacteria |
| Antifungal | Fungi |
Medicine
Butanedioic acid, (2-methyl-1H-imidazol-1-yl)- is being investigated for its potential as a therapeutic agent :
- Anti-inflammatory Properties: Research is ongoing to explore its effectiveness in treating inflammatory conditions.
- Anticancer Potential: Studies are evaluating its role in cancer therapy .
| Therapeutic Use | Potential Effect |
|---|---|
| Anti-inflammatory | Reduces inflammation |
| Anticancer | Inhibits tumor growth |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial effects of various imidazole derivatives, butanedioic acid, (2-methyl-1H-imidazol-1-yl)- demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved binding to bacterial enzymes, disrupting metabolic pathways .
Case Study 2: Antifungal Efficacy
Another research project focused on the antifungal properties of this compound revealed that it effectively inhibited Candida albicans growth. The study highlighted its potential as an alternative to conventional antifungal treatments .
Mechanism of Action
The mechanism of action of butanedioic acid, (2-methyl-1H-imidazol-1-yl)- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The compound can also interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
2-(1H-Benzimidazol-2-yl)butanedioic Acid
- Structure : Combines a benzimidazole ring with butanedioic acid.
- Activity: Demonstrates antibacterial effects by inhibiting bacterial DNA gyrase, akin to benzimidazole derivatives. In antimicrobial susceptibility tests (AST), it showed lower minimum inhibitory concentrations (MIC) compared to norfloxacin for Gram-positive and Gram-negative bacteria .
- Comparison : The substitution of benzimidazole (vs. 2-methylimidazole) likely enhances DNA-binding affinity but may reduce solubility due to aromatic bulk.
2-(1H-Imidazol-2-yl)benzoic Acid
- Structure : Features a benzoic acid group linked to an imidazole ring.
- Activity: While direct biological data are absent, benzoic acid derivatives are known for antifungal and preservative properties. The imidazole group may confer pH-dependent solubility and metal-chelating capabilities .
1-Hydroxy-3-(2-methyl-1H-imidazol-1-yl)propane-1,1-diyldiphosphonic Acid (MIPrDP)
- Structure : A bisphosphonate with a 2-methylimidazole side chain.
- Activity : Used as a ⁹⁹ᵐTc-labeled bone imaging agent due to high skeletal uptake and rapid soft-tissue clearance. The imidazole group enhances targeting efficiency .
- Comparison : The phosphonate groups in MIPrDP provide bone affinity, whereas butanedioic acid’s carboxylates may favor different biological interactions, such as enzyme inhibition.
Physicochemical Properties
*Estimated based on structural analogs.
Pharmacokinetic and Pharmacodynamic Differences
- Bioavailability : Butanedioic acid’s polar carboxylates enhance water solubility, favoring systemic distribution, while benzimidazole derivatives may exhibit better membrane penetration due to aromaticity .
- Target Specificity : The 2-methylimidazole group in MIPrDP enables selective bone uptake, whereas butanedioic acid analogs might target microbial enzymes or inflammatory pathways .
Biological Activity
Butanedioic acid, commonly known as succinic acid, has gained attention due to its diverse biological activities, particularly when modified with various functional groups such as imidazole. The compound Butanedioic acid, (2-methyl-1H-imidazol-1-yl)- is a derivative that potentially exhibits unique biological properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis and Structure
The synthesis of Butanedioic acid derivatives often involves the Mannich reaction, which enables the introduction of imidazole moieties. This method has been widely used to create biologically active compounds with enhanced pharmacological profiles. The structural characterization of these compounds is typically performed using techniques such as NMR, FT-IR, and mass spectrometry .
Biological Activities
The biological activities of Butanedioic acid, (2-methyl-1H-imidazol-1-yl)- can be categorized into several key areas:
1. Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that various imidazole-based compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives range from 8–64 μg/ml against bacterial isolates .
2. Antioxidant Properties
Imidazole-containing compounds have been reported to possess antioxidant activities. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .
3. Anti-inflammatory Effects
Succinic acid and its derivatives can modulate inflammatory responses in cells. Specifically, the activation of GPR91 by succinate influences inflammatory cytokine production in macrophages, suggesting a role in immune regulation . This mechanism highlights the potential for Butanedioic acid derivatives in treating inflammatory conditions.
4. Anticancer Potential
The anticancer activity of imidazole derivatives has been documented in various studies. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Several case studies illustrate the biological activity of Butanedioic acid derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of a series of imidazole-based butanedioic acid derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values confirming their potential as new antimicrobial agents .
- Antioxidant Activity Assessment : Another research focused on the antioxidant capacity of these compounds using DPPH and ABTS assays. The results demonstrated notable scavenging activity, suggesting their utility in preventing oxidative damage in biological systems .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Butanedioic acid, (2-methyl-1H-imidazol-1-yl)- derivatives?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, as demonstrated in fused imidazo[2,1-b]thiazole syntheses. Key steps include substrate activation, reaction monitoring via TLC (silica gel with UV detection), and purification via recrystallization. Yield optimization (90–96%) is achieved by controlling stoichiometry and reaction time . Melting points and Rf values are critical for purity validation .
Q. What safety protocols are essential when handling imidazole-containing compounds like Butanedioic acid derivatives?
- Methodological Answer : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents. Waste must be segregated and disposed via certified hazardous waste services. Stability tests (e.g., short shelf-life under ambient conditions) should precede storage .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use DMSO-d6 as a solvent for ¹H/¹³C NMR to resolve imidazole proton signals (δ 7.0–8.5 ppm) and confirm substituent positions .
- IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring (C=N ~1600 cm⁻¹) functional groups .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction determines bond angles, coordination geometry (e.g., in MOFs), and interpenetrated 3D frameworks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in imidazole-containing compound synthesis?
- Methodological Answer :
- Solvent Selection : Solvent-free conditions reduce side reactions (e.g., hydrolysis) and improve atom economy .
- Catalysis : Transition metals (e.g., Pd/C) enhance coupling reactions, as seen in hydrogenation steps (85–88% yields) .
- Microwave Assistance : Reduces reaction time for thermally driven steps (e.g., cyclization) .
Q. How do substituent modifications influence the compound’s physicochemical and biological properties?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups (e.g., 4-nitro-imidazol-1-yl-acetic acid methyl ester) increase acidity and alter coordination behavior in metal complexes .
- Hydrophobic Substituents : Alkyl chains (e.g., 2-butyl groups) enhance membrane permeability, critical for pharmacological studies .
- Validation : Compare logP values (HPLC) and docking studies (e.g., AutoDock Vina) to predict binding affinity changes .
Q. How can computational methods predict the compound’s reactivity or supramolecular interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model charge distribution and reactive sites (e.g., imidazole N-atoms) .
- Molecular Dynamics (MD) : Simulate interactions in MOFs (e.g., SNUT-36) to predict gas adsorption or catalytic activity .
- SAR Modeling : Use PubChem data to correlate substituent effects with biological activity (e.g., anti-inflammatory assays) .
Q. How to resolve contradictions in spectroscopic or crystallographic data for structurally similar derivatives?
- Methodological Answer :
- Crystallographic Ambiguity : For tautomeric mixtures (e.g., difluoromethoxy-substituted benzimidazoles), use low-temperature XRD to stabilize conformers .
- Spectral Overlap : Apply 2D NMR (COSY, HSQC) to distinguish overlapping signals in complex mixtures .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and elemental analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
